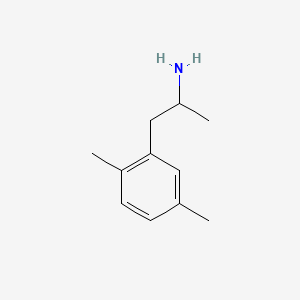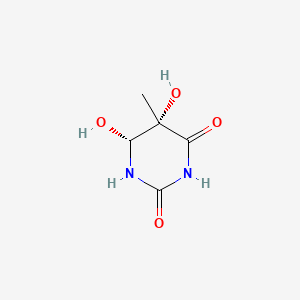
cis-5,6-Dihydroxythymine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
cis-5,6-Dihydroxythymine: is a derivative of thymine, one of the four nucleobases in the nucleic acid of DNA. It is formed as a result of oxidative damage to thymine, often due to ionizing radiation or reactive oxygen species. This compound is significant in the study of DNA damage and repair mechanisms, as it is a common lesion that can block DNA replication and transcription.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of cis-5,6-Dihydroxythymine typically involves the oxidation of thymine. One common method is the osmylation of thymine, which leads to the formation of both cis isomers. The reaction conditions often include the use of osmium tetroxide as the oxidizing agent, and the reaction is carried out in an aqueous solution .
Industrial Production Methods: While there is limited information on the large-scale industrial production of this compound, the synthesis methods used in research laboratories can be adapted for industrial purposes. The key is to optimize the reaction conditions to increase yield and purity, which may involve the use of co-solvents and catalysts to enhance the reaction rate and selectivity .
化学反応の分析
Types of Reactions: cis-5,6-Dihydroxythymine undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of other oxidized thymine derivatives.
Reduction: Reduction reactions can convert this compound back to thymine or other reduced forms.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Osmium tetroxide is commonly used for the initial oxidation of thymine.
Reducing Agents: Sodium borohydride and other mild reducing agents can be used for reduction reactions.
Substituting Agents: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions include other oxidized or reduced derivatives of thymine, as well as substituted thymine compounds .
科学的研究の応用
cis-5,6-Dihydroxythymine has several important applications in scientific research:
DNA Damage and Repair Studies: It is used as a model compound to study the mechanisms of DNA damage and repair.
Oxidative Stress Marker: The presence of this compound in DNA is used as a marker for oxidative stress, helping researchers to study the effects of oxidative damage in various biological systems.
作用機序
The mechanism by which cis-5,6-Dihydroxythymine exerts its effects involves its incorporation into DNA, where it forms a lesion that can block DNA polymerases. This blockage occurs because the lesion distorts the DNA structure, preventing the polymerase from extending the DNA strand past the lesion site. This can lead to the termination of DNA replication and transcription, which can have significant biological consequences .
類似化合物との比較
5,6-Dihydrothymine: Another derivative of thymine that is formed by the reduction of the double bond in thymine.
5-Hydroxy-5,6-Dihydrothymidine: A related compound formed by the hydroxylation of thymine.
Comparison: cis-5,6-Dihydroxythymine is unique in its ability to form a strong block to DNA replication and transcription, which is not as pronounced in other similar compounds. This makes it particularly useful for studying the effects of DNA damage and the mechanisms of DNA repair .
特性
CAS番号 |
1124-84-1 |
|---|---|
分子式 |
C5H8N2O4 |
分子量 |
160.13 g/mol |
IUPAC名 |
(5S,6R)-5,6-dihydroxy-5-methyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C5H8N2O4/c1-5(11)2(8)6-4(10)7-3(5)9/h2,8,11H,1H3,(H2,6,7,9,10)/t2-,5+/m1/s1 |
InChIキー |
GUKSGXOLJNWRLZ-MVHIGOERSA-N |
異性体SMILES |
C[C@@]1([C@H](NC(=O)NC1=O)O)O |
正規SMILES |
CC1(C(NC(=O)NC1=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


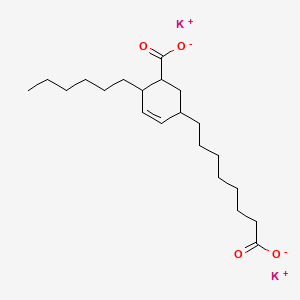
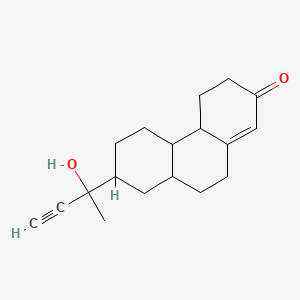
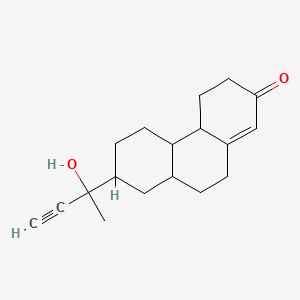
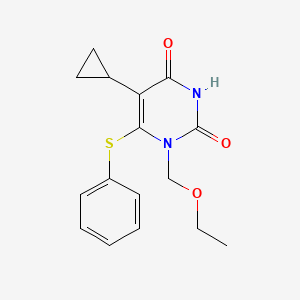
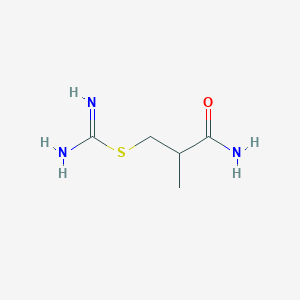
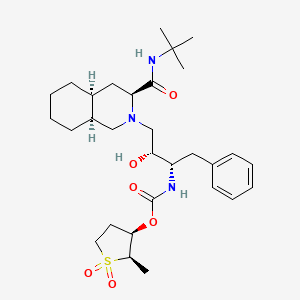
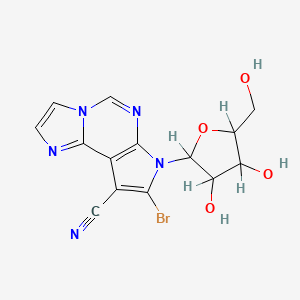

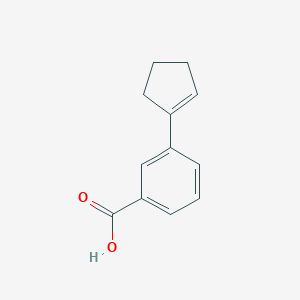
![4,7-Methanobenzo[b]selenophene, 2,2,3,3-tetrafluorooctahydro-](/img/structure/B12799450.png)
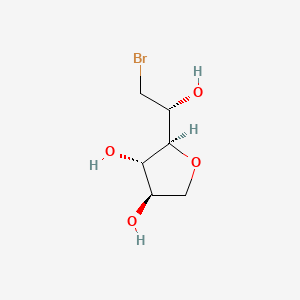
![2,6-Dioxabicyclo[2.2.1]heptane](/img/structure/B12799464.png)

